molecular formula C12H24O3 B3060564 (2Z,4E)-hexa-2,4-dienoic acid CAS No. 5309-57-9

(2Z,4E)-hexa-2,4-dienoic acid

Cat. No.: B3060564
CAS No.: 5309-57-9
M. Wt: 216.32 g/mol
InChI Key: XATGLXMRSQHYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z,4E)-hexa-2,4-dienoic acid” is a chemical compound with the molecular formula C6H10 . The molecule contains a total of 15 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .


Synthesis Analysis

A stereoselective one-pot synthesis of multi-substituted (2Z,4E)-2,4-dienamides from ketene dithioacetal has been reported . Complete stereoselective (2Z,4E)-2,4-dienamide was obtained from 1 with 4-methoxyacetophenone (2a) in the presence of sodium hydroxide as a base in DMSO . The reaction of 1 with electron-rich aromatic ketones or heterocyclic aromatic ketones gave (2Z,4E)-2,4-dienamide compounds as the sole product in 31–61 yields .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 15 bonds, including 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .

Scientific Research Applications

Synthesis of Leaf Alcohols

(2Z,4E)-Hexa-2,4-dienoic acid and its derivatives are key materials in the synthesis of leaf alcohols such as (E)-Hex-2-en-1-ol and (Z)-hex-3-en-1-ol. These alcohols are significant in the perfume industry and food processing, serving as potent additives to flavors and fragrances. The synthesis process involves challenges in achieving the required stereospecificity and regioselectivity, with various heterogeneous and homogeneous catalysts explored for their effectiveness (Leitmannová & Červený, 2006).

Inhibition of Root Gravitropism

(2Z,4E)-5-Phenylpenta-2,4-dienoic acid, a derivative of this compound, has been identified as a selective inhibitor of root gravitropic bending in lettuce radicles without inhibiting growth. Structure-activity relationship studies highlight the crucial role of the (2Z,4E) diene unit, carboxylic acid moiety, and aromatic ring in its inhibitory activity. This finding is significant in understanding plant biology and potentially manipulating plant growth patterns (Shindo et al., 2020).

Stereoselective Synthesis in Organic Chemistry

This compound is used in stereoselective synthesis, a critical aspect of organic chemistry. This includes the preparation of conjugated dienoic and trienoic esters, which are pivotal in various synthetic applications. The precision in stereoisomeric purity is vital for the desired outcomes in chemical reactions, demonstrating the acid's role in complex organic synthesis processes (Wang et al., 2011).

Antimicrobial Packaging Materials

In the field of food safety and preservation, this compound derivatives like potassium sorbate are used in developing antimicrobial packaging materials. These materials, combining polyvinyl alcohol and bacterial cellulose with the antimicrobial agent, show potential in extending the shelf-life of products and reducing contamination risks. This application is a significant step in enhancing food safety and storage (Jipa et al., 2012).

Enzyme Inhibition

Fatty acids derived from this compound show inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. These findings are relevant in cosmetic and pharmaceutical industries, particularly in developing treatments for skin hyperpigmentation disorders. The study indicates that unsaturated fatty acids exhibit stronger inhibitory effects compared to their saturated counterparts (Guo et al., 2010).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They may be very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could explore the potential role of the PPARγ activators Octa and the new compound (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02) in targeting keratinocyte-derived skin cancer . Like Octa, A02 exerted a protective effect against UVB-induced oxidative stress and DNA damage in NHKs .

Properties

IUPAC Name

(2Z,4E)-hexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWCOQWTEOXDQX-IAROGAJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-56-8
Record name NSC263484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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